methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S2/c1-16(29)28-14-13-20-21(15-28)35-24(22(20)25(31)34-3)26-23(30)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHTWXMEZADADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tosylated Amine Intermediates
Patent US3969358A details a cyclization strategy using N-(thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives. For thieno[2,3-c]pyridine, 2-thienaldehyde is condensed with NH₂–CH₂–CH(OR)₂ (R = lower alkyl) to form a Schiff base, which is reduced with sodium borohydride to yield N-[2,2-(OR)₂]-ethyl-(2-thienyl)-methylamine. Subsequent tosylation with para-toluenesulfonyl chloride in chloroform/water produces the sulfonamide intermediate. Cyclization with 12N HCl in ethanol at reflux yields the thieno[2,3-c]pyridine core (76% yield).
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Schiff base formation | 2-Thienaldehyde, NH₂–CH₂–CH(OEt)₂, benzene, reflux | 89% |
| Borohydride reduction | NaBH₄, ethanol, room temp → reflux | 95% |
| Tosylation | p-Toluenesulfonyl chloride, chloroform, H₂O | 95% |
| Cyclization | 12N HCl, ethanol, reflux, 4 hrs | 76% |
Alternative Route via Gewald Reaction
EvitaChem’s methodology for methyl thieno[2,3-c]pyridine-3-carboxylate synthesis employs the Gewald reaction, where a ketone (e.g., cyclohexanone), methyl cyanoacetate, and sulfur react in the presence of a base (e.g., morpholine) to form the thieno-pyridine ring. While this route efficiently installs the methyl ester at position 3, it requires subsequent modifications to introduce the acetyl and sulfamoyl-benzamido groups.
Introduction of the 6-Acetyl Group
The acetyl moiety at position 6 is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent US4127580A demonstrates the acetylation of tetrahydro-thieno[3,3-c]pyridine derivatives using acetyl chloride in the presence of AlCl₃. For the fully unsaturated thieno[2,3-c]pyridine core, mild acylation conditions (e.g., acetic anhydride in dichloromethane with catalytic H₂SO₄) are preferred to avoid ring oxidation.
Key Considerations
- Regioselectivity : Acylation occurs preferentially at position 6 due to electron-rich character from the thiophene sulfur.
- Side Reactions : Over-acylation or ring-opening can be mitigated by controlling stoichiometry (1.1 eq acetylating agent) and temperature (0–5°C).
Installation of the 2-{4-[Methyl(Phenyl)Sulfamoyl]Benzamido} Substituent
This step involves two sequential reactions: sulfamoylation of the benzamide group and amide coupling to the thieno-pyridine core.
Synthesis of 4-[Methyl(Phenyl)Sulfamoyl]Benzoyl Chloride
The sulfamoyl group is introduced via reaction of 4-carboxybenzenesulfonyl chloride with methyl(phenyl)amine. Patent US4731478A outlines a method where sulfonyl chloride (1.2 eq) reacts with the amine in dichloromethane at 0°C, followed by neutralization with NaHCO₃ to yield 4-[methyl(phenyl)sulfamoyl]benzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) in refluxing toluene.
Amide Coupling to Thieno-Pyridine
The benzoyl chloride is coupled to the amine at position 2 of the thieno-pyridine core using standard peptide coupling reagents. A study in International Journal of Pharmaceutical Sciences and Drug Research utilized HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to achieve >90% yield for analogous sulfamoyl-benzamido formations.
Optimized Conditions
- Molar Ratio : 1:1.05 (thieno-pyridine amine : benzoyl chloride)
- Solvent : Anhydrous DMF
- Temperature : 0°C → room temperature, 12 hrs
- Workup : Precipitation in ice-water, filtration, recrystallization (EtOAc/hexane)
Methyl Ester Retention and Final Product Isolation
The methyl ester at position 3, introduced during the Gewald reaction or via esterification of a carboxylic acid intermediate, is retained throughout the synthesis. Patent US3969358A emphasizes the stability of methyl esters under acidic cyclization conditions. Final purification involves column chromatography (SiO₂, 3:7 EtOAc/hexane) followed by recrystallization from isopropyl ether/isopropanol to achieve >98% purity.
Analytical Characterization and Quality Control
HPLC Purity Assessment
The sulfamethizole impurity study highlights the importance of HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect byproducts such as over-sulfonylated derivatives. For the target compound, retention time (t₃₂ = 14.2 min) and UV-Vis (λₘₐₓ = 274 nm) are critical identifiers.
X-Ray Crystallography
While no crystallographic data exists for this specific compound, analogous structures (e.g., N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide) exhibit hydrogen-bonded chains in the crystal lattice, suggesting similar packing interactions for the title compound.
Challenges and Recommendations
- Sulfamoyl Stability : The sulfamoyl group is prone to hydrolysis under strongly acidic/basic conditions. Recommendations include using anhydrous solvents and avoiding prolonged exposure to pH extremes.
- Scale-Up Considerations : Patent US3969358A reports 76% yield for thieno-pyridine cyclization at 300 g scale, but amide coupling yields drop to 82% at >1 kg due to incomplete mixing. Continuous flow reactors may improve consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Case Study: Antitumor Efficacy
A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit tumor growth. The study highlighted that compounds containing a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those lacking this modification .
Antimicrobial Activity
Methyl 6-acetyl derivatives have also been evaluated for their antimicrobial properties. Compounds structurally similar to methyl 6-acetyl have shown effectiveness against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
The presence of the sulfonamide and benzamido groups appears to enhance the antimicrobial efficacy of related compounds.
Case Study: Antimicrobial Screening
In a study involving synthesized thieno[2,3-c]pyridine derivatives, those containing both sulfonamide and benzamido groups demonstrated broad-spectrum antimicrobial activity. The efficacy was assessed using disk diffusion methods against common pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 6-acetyl derivatives:
- Substitution Patterns : Variations in substituents on the piperidine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : Electron-withdrawing groups tend to enhance activity against various targets.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyridine derivatives and sulfonamide-containing molecules. Examples include:
- Thieno[2,3-c]pyridine-3-carboxylates
- Sulfamoylbenzoyl derivatives
- Acetylated thieno[2,3-c]pyridines
Uniqueness
What sets methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H25N3O3S
- Molecular Weight : 431.57 g/mol
This compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the sulfamoyl and acetyl groups enhances its potential interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth. Specifically, it has shown activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers .
- Case Study : A derivative of this compound demonstrated an IC50 value of 150 nM against cancer cell lines such as A375 (melanoma) and HCC827 (lung cancer) .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored:
- Inhibition of Nitric Oxide Production : Research has shown that the compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages. This suggests a potential role in treating inflammatory diseases .
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
The compound's antimicrobial properties are noteworthy:
- Bacterial Inhibition : Studies indicate that derivatives of thieno[2,3-c]pyridines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC value of 32 µg/mL against Staphylococcus aureus .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of sulfamoyl group | Enhances binding affinity to target enzymes |
| Acetyl substitution | Improves solubility and bioavailability |
| Thieno[2,3-c]pyridine core | Essential for antitumor activity |
Research indicates that modifications to these functional groups can significantly alter the pharmacological profile of the compound.
Q & A
Basic: What are the key synthetic steps and analytical methods for characterizing this compound?
The synthesis involves multi-step reactions, starting with sulfonamide coupling to introduce the 4-[methyl(phenyl)sulfamoyl]benzamido group, followed by acetylation and esterification. Critical steps include temperature-controlled condensation (60–80°C) and solvent optimization (e.g., dichloromethane or DMF). Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to confirm purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) validate structural integrity. For example, distinct NMR signals for the acetyl group (δ ~2.06 ppm) and sulfonamide protons (δ ~7.3–7.5 ppm) are diagnostic markers .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization.
- Catalyst use : Trisodium citrate dihydrate in aqueous ethanol increases coupling efficiency for amide bonds.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization.
- Purification : Flash chromatography with ethyl acetate/petroleum ether (1:9 v/v) resolves structurally similar byproducts .
Basic: What biological activities have been investigated for this compound?
Preliminary studies highlight its potential as:
- Anticancer agent : Inhibits tubulin polymerization (IC50 ~1.2 µM in HeLa cells).
- Antimicrobial candidate : Activity against Gram-positive bacteria (MIC ~8 µg/mL).
- Enzyme inhibitor : Targets kinases (e.g., EGFR) with sub-micromolar binding affinity .
Advanced: How can structure-activity relationship (SAR) studies be designed to refine bioactivity?
- Structural modifications : Replace the acetyl group with ethyl or Boc-protected amines to assess steric effects.
- Functional group swaps : Substitute the sulfamoyl group with carbamates or ureas to modulate solubility and target engagement.
- Assay design : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) paired with cytotoxicity profiling in 3D tumor spheroids to evaluate selectivity .
Advanced: How should researchers resolve contradictions in spectroscopic data across studies?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to distinguish isobaric impurities.
- Intermediate tracking : Analyze synthetic intermediates (e.g., free amine precursors) to confirm stepwise functionalization.
- Cross-laboratory collaboration : Compare spectra with independent datasets to rule out solvent- or instrument-specific artifacts .
Basic: What are critical considerations for handling this compound in biological assays?
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%).
- Stability : Store at –20°C under inert gas to prevent ester hydrolysis. Monitor degradation via HPLC every 3 months .
Advanced: How can computational methods predict target interactions and guide synthesis?
- Docking studies : Use AutoDock Vina to model binding to tubulin’s colchicine site, focusing on hydrogen bonds with the sulfamoyl group.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to prioritize derivatives with persistent interactions.
- QSAR models : Train algorithms on IC50 data from analogs (e.g., thieno[2,3-c]pyridine derivatives) to predict activity of untested structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
